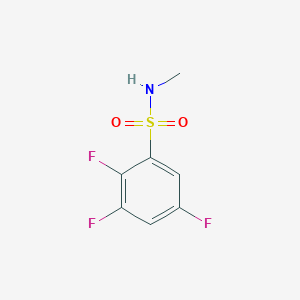
2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6F3NO2S. It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2,3,5-trifluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzene ring .
Aplicaciones Científicas De Investigación
2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Trifluoro-N-methylbenzene-1-sulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trifluoromethanesulfonamide
Uniqueness
2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C7H6F3NO2S |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
2,3,5-trifluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c1-11-14(12,13)6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3 |
Clave InChI |
LNAGREPAFPYFRG-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=CC(=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


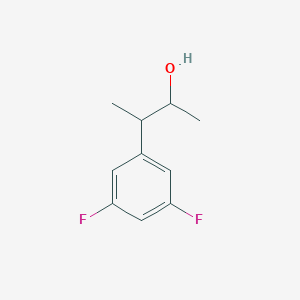
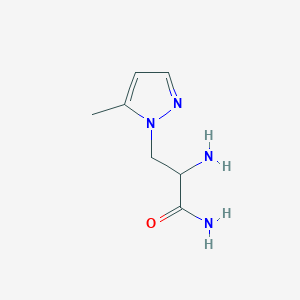
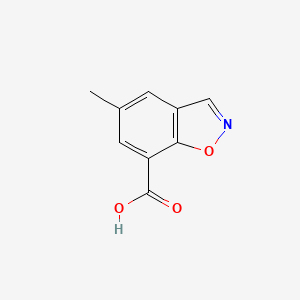
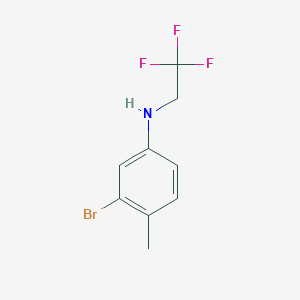
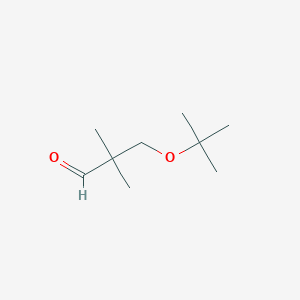
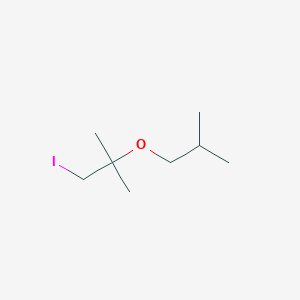
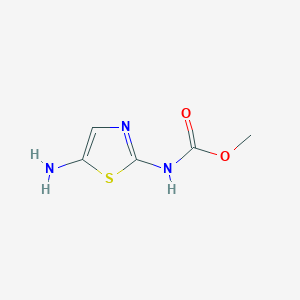
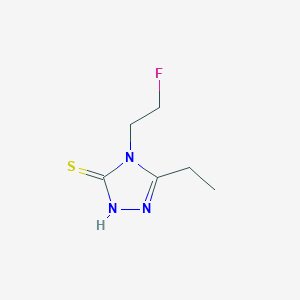
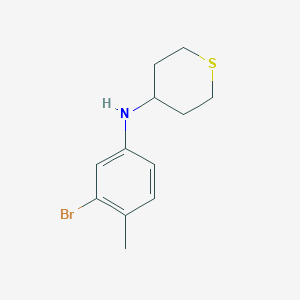

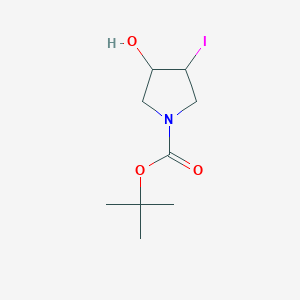
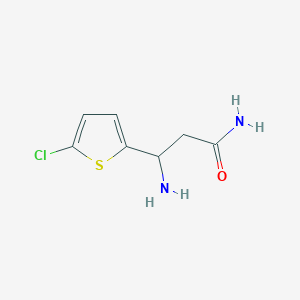
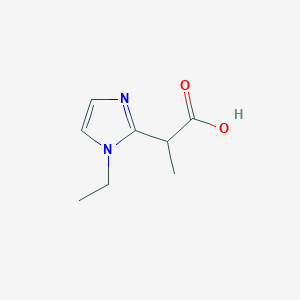
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
